
Ethyl Viologen-d8 Dichloride (rings-d8)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl Viologen-d8 Dichloride (rings-d8) is a deuterated derivative of ethyl viologen, a bipyridinium compound. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the bipyridinium rings. The deuterated form is often used in scientific research to study various properties and reactions due to its stability and unique isotopic labeling .
Preparation Methods
The synthesis of Ethyl Viologen-d8 Dichloride (rings-d8) typically involves the reaction of deuterated bipyridine with ethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Ethyl Viologen-d8 Dichloride (rings-d8) undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can be reduced to form radical cations and further oxidized to form dications.
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloride ions are replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically leads to the formation of radical cations, while oxidation results in dications .
Scientific Research Applications
Ethyl Viologen-d8 Dichloride (rings-d8) has a wide range of applications in scientific research:
Chemistry: It is used as a redox indicator and in the study of electron transfer processes.
Biology: The compound is employed in the investigation of cellular redox states and oxidative stress.
Medicine: Research into its potential therapeutic applications, particularly in targeting oxidative stress-related diseases, is ongoing.
Industry: It is used in the development of electrochromic devices and as a component in various industrial processes
Mechanism of Action
The mechanism of action of Ethyl Viologen-d8 Dichloride (rings-d8) involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a versatile redox agent. Its molecular targets include various enzymes and proteins involved in redox processes. The pathways involved often relate to the modulation of oxidative stress and electron transfer chains .
Comparison with Similar Compounds
Ethyl Viologen-d8 Dichloride (rings-d8) is unique due to its deuterated nature, which provides enhanced stability and distinct isotopic labeling. Similar compounds include:
Methyl Viologen: Another bipyridinium compound with similar redox properties but different alkyl substituents.
Benzyl Viologen: A bipyridinium compound with benzyl groups instead of ethyl groups.
Propyl Viologen: Similar structure but with propyl groups
These compounds share similar redox properties but differ in their substituents, which can influence their reactivity and applications.
Properties
Molecular Formula |
C14H18Cl2N2 |
|---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-1-ethyl-4-(2,3,5,6-tetradeuterio-1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride |
InChI |
InChI=1S/C14H18N2.2ClH/c1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14;;/h5-12H,3-4H2,1-2H3;2*1H/q+2;;/p-2/i5D,6D,7D,8D,9D,10D,11D,12D;; |
InChI Key |
HPQUPDZQGFPUGU-ZYNYSASXSA-L |
Isomeric SMILES |
[2H]C1=C([N+](=C(C(=C1C2=C(C(=[N+](C(=C2[2H])[2H])CC)[2H])[2H])[2H])[2H])CC)[2H].[Cl-].[Cl-] |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


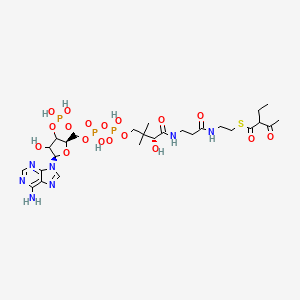
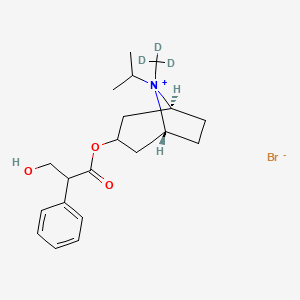
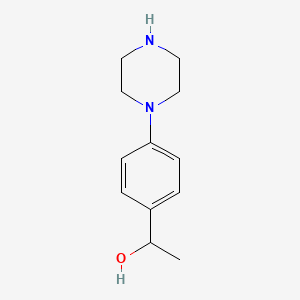
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-4-oxo-4-phenylmethoxybutanoic acid](/img/structure/B13848386.png)
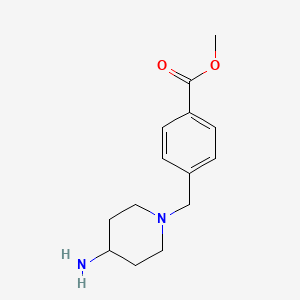

![Ethyl 3-(2-(((4-carbamimidoylphenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B13848406.png)
![1H-Imidazo[4,5-b]pyridine, 2-butyl-5,7-dimethyl-](/img/structure/B13848412.png)
![2-(((3aS,4R,6R,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13848413.png)
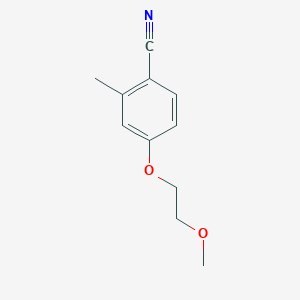
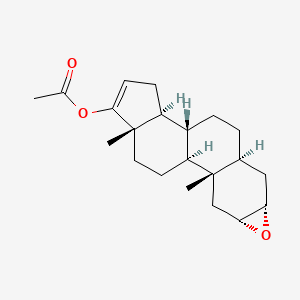
![2-Ethyl-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-4-one](/img/structure/B13848422.png)
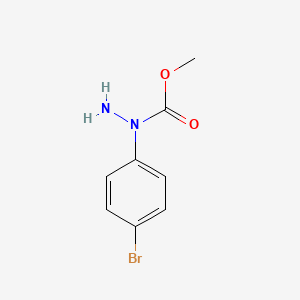
![2-Cyano-N-(6-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)benzamide](/img/structure/B13848439.png)
